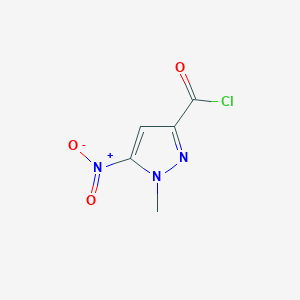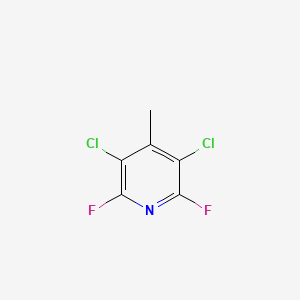
m-PEG37-acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
m-PEG37-acid: is a polyethylene glycol (PEG) linker containing a terminal carboxylic acid. The terminal carboxylic acid can react with primary amine groups in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) to form a stable amide bond . The hydrophilic PEG spacer increases solubility in aqueous media .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of m-PEG37-acid involves the reaction of methoxypolyethylene glycol with a carboxylic acid derivative. The reaction typically occurs under mild conditions to avoid degradation of the PEG chain. The process involves the activation of the carboxylic acid group using agents like EDC or HATU, followed by coupling with the methoxypolyethylene glycol .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The product is then purified using techniques such as column chromatography or recrystallization to achieve the desired purity level.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: m-PEG37-acid can undergo substitution reactions where the terminal carboxylic acid reacts with primary amines to form amide bonds.
Coupling Reactions: The compound can be used in coupling reactions with various biomolecules or surfaces functionalized with amine groups.
Common Reagents and Conditions:
Reagents: EDC, HATU, primary amines.
Conditions: Mild temperatures, typically room temperature, in aqueous or organic solvents
Major Products:
Applications De Recherche Scientifique
Chemistry:
Linker in Conjugation Reactions: m-PEG37-acid is used as a linker in the synthesis of various conjugates, including drug conjugates and bioconjugates.
Biology:
Protein Modification: The compound is used to modify proteins to enhance their solubility and stability.
Medicine:
Drug Delivery: this compound is employed in the development of drug delivery systems to improve the pharmacokinetics and biodistribution of therapeutic agents.
Industry:
Mécanisme D'action
The mechanism of action of m-PEG37-acid involves the formation of stable amide bonds with primary amine groups. The carboxylic acid group is activated by agents like EDC or HATU, facilitating the nucleophilic attack by the amine group to form the amide bond . This reaction increases the solubility and stability of the modified molecules or surfaces.
Comparaison Avec Des Composés Similaires
- Methoxypolyethylene glycol propionic acid
- Methoxypolyethylene glycol acetic acid
- Methoxypolyethylene glycol succinate
Uniqueness: m-PEG37-acid is unique due to its long PEG chain, which provides enhanced solubility and reduced non-specific binding compared to shorter PEG derivatives. The terminal carboxylic acid group allows for versatile conjugation with various biomolecules and surfaces .
Propriétés
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C76H152O39/c1-79-4-5-81-8-9-83-12-13-85-16-17-87-20-21-89-24-25-91-28-29-93-32-33-95-36-37-97-40-41-99-44-45-101-48-49-103-52-53-105-56-57-107-60-61-109-64-65-111-68-69-113-72-73-115-75-74-114-71-70-112-67-66-110-63-62-108-59-58-106-55-54-104-51-50-102-47-46-100-43-42-98-39-38-96-35-34-94-31-30-92-27-26-90-23-22-88-19-18-86-15-14-84-11-10-82-7-6-80-3-2-76(77)78/h2-75H2,1H3,(H,77,78) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWUISXIJAOBWHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C76H152O39 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1690.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(NE)-N-[(4Z)-4-hydroxyimino-3,6,6-trimethyl-1-pyridin-2-yl-7H-indazol-5-ylidene]hydroxylamine](/img/structure/B8006554.png)
![3-bromo-N-[(E)-(6,6-dimethyl-4-oxo-1-phenyl-7H-indazol-5-ylidene)amino]benzamide](/img/structure/B8006556.png)


